molecular formula C9H11NO2S B1597066 2-(4-Methoxyphenoxy)ethanethioamide CAS No. 35370-92-4

2-(4-Methoxyphenoxy)ethanethioamide

Cat. No. B1597066
CAS RN: 35370-92-4
M. Wt: 197.26 g/mol
InChI Key: ZJMUDUBPOVRRFX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)ethanethioamide is a chemical compound with the molecular formula C9H11NO2S . It has a molecular weight of 197.26 and is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for 2-(4-Methoxyphenoxy)ethanethioamide is 1S/C9H11NO2S/c1-11-7-2-4-8(5-3-7)12-6-9(10)13/h2-5H,6H2,1H3,(H2,10,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(4-Methoxyphenoxy)ethanethioamide is a powder at room temperature . It has a melting point of 113-115 degrees Celsius .

Scientific Research Applications

Environmental Science and Bioremediation

A study by Raj et al. (2014) focused on the bioremediation of pulp and paper mill effluent, highlighting the degradation of phenolic compounds such as 2-methoxyphenol, which shares a structural similarity to 2-(4-Methoxyphenoxy)ethanethioamide. The research showcased the effectiveness of a laccase-producing Paenibacillus sp. in significantly reducing pollution parameters such as color, lignin, phenol, BOD, and COD, contributing to environmental restoration efforts Raj, A., Kumar, S., Haq, I., & Singh, S. K. (2014).

Chemistry and Material Science

Research on hyperbranched aromatic polyamides by Yang, Jikei, and Kakimoto (1999) suggests potential applications of structurally related compounds in the development of new polymeric materials. The study demonstrated the synthesis and properties of polymers derived from monomers with complex ether and amine functionalities, pointing to the relevance of compounds like 2-(4-Methoxyphenoxy)ethanethioamide in the creation of novel materials with specific chemical and physical properties Yang, G., Jikei, M., & Kakimoto, M. (1999).

Biotechnology and Agriculture

The work of Ou and Kwok (2004) on ferulic acid, a compound related to 2-(4-Methoxyphenoxy)ethanethioamide by its phenolic structure, discusses its pharmaceutical functions and applications in foods. This research indicates the potential for structurally similar compounds to be used in enhancing the nutritional and therapeutic properties of food products, as well as in the development of new drugs and health supplements Ou, S., & Kwok, K. (2004).

Drug Discovery and Molecular Biology

In the realm of drug discovery, the study by Nielsen et al. (2017) on the metabolism of psychoactive substances sheds light on the metabolic pathways involving cytochrome P450 enzymes. Although not directly related to 2-(4-Methoxyphenoxy)ethanethioamide, this research underscores the importance of understanding the metabolic transformations of complex organic molecules for the development of safer and more effective pharmaceuticals Nielsen, L. M., Holm, N. B., Leth-Petersen, S., Kristensen, J., Olsen, L., & Linnet, K. (2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-(4-methoxyphenoxy)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-11-7-2-4-8(5-3-7)12-6-9(10)13/h2-5H,6H2,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMUDUBPOVRRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372492
Record name 2-(4-methoxyphenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)ethanethioamide

CAS RN

35370-92-4
Record name 2-(4-methoxyphenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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